4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one
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Overview
Description
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by its unique structure, which includes a pyridinone core substituted with a dimethylphenoxy group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the reaction of 3,5-dimethylphenol with appropriate pyridinone precursors under controlled conditions. One common method involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in aqueous medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinone moieties.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound shares a similar phenoxy group and has shown antiviral activity.
5-Alkyl-2,4,6-trichloropyrimidines: These compounds also contain phenoxy groups and are used in various chemical syntheses.
Uniqueness
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the dimethylphenoxy moiety, contributes to its versatility in various applications.
Properties
CAS No. |
651778-59-5 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18) |
InChI Key |
UDBNRWYIGALRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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